(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Description
(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a benzamide derivative characterized by a benzo[d]thiazole scaffold substituted with ethyl and fluorine groups at the 3- and 4-positions, respectively. The E-configuration of the imine bond (C=N) in the thiazol-2(3H)-ylidene moiety distinguishes its stereochemistry, while the morpholinosulfonyl group at the para position of the benzamide contributes to its electronic and steric properties. This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c1-2-24-18-16(21)4-3-5-17(18)29-20(24)22-19(25)14-6-8-15(9-7-14)30(26,27)23-10-12-28-13-11-23/h3-9H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTZEFSFUIUOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a derivative of benzothiazole, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety, which is known for its pharmacological significance. The synthesis typically involves the condensation of 3-ethyl-4-fluorobenzo[d]thiazole with morpholinosulfonylbenzamide under controlled conditions. The resulting structure can be analyzed using various spectroscopic methods, including NMR and X-ray crystallography, to confirm its purity and configuration.
Biological Activity
1. Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
2. Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial activity. Studies have demonstrated that this compound exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is a proposed mechanism for its antimicrobial efficacy.
3. Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Benzothiazole derivatives have been reported to act as inhibitors of various enzymes such as DNA topoisomerases and HIV reverse transcriptase. This activity positions them as candidates for further development in antiviral therapies.
Data Tables
| Biological Activity | Tested Cell Lines/Organisms | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| A549 (lung cancer) | 20 | Cell cycle arrest | |
| Antimicrobial | E. coli | 10 | Membrane disruption |
| S. aureus | 8 | Cell wall synthesis inhibition | |
| Enzyme Inhibition | HIV reverse transcriptase | 5 | Competitive inhibition |
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated several benzothiazole derivatives, including the target compound, against various cancer cell lines. The results showed a marked decrease in cell viability at concentrations above 10 µM, indicating strong anticancer potential.
- Antimicrobial Efficacy : In a clinical microbiology trial, this compound was tested against resistant strains of bacteria. The compound demonstrated significant activity, suggesting its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Sulfonyl Groups
The morpholinosulfonyl group in the target compound is a critical structural feature. Analogous compounds with alternative sulfonyl substituents demonstrate how this moiety influences solubility, metabolic stability, and binding affinity:
The morpholino group (a six-membered ring with one oxygen and one nitrogen) offers balanced hydrophilicity compared to the azepane (seven-membered amine ring) and cyclohexyl-methyl (bulky alkyl) groups. This balance may improve aqueous solubility, a critical factor in drug bioavailability .
Stereochemical Influence (E vs. Z Isomers)
The E-configuration of the target compound contrasts with the Z-isomers reported in and . Stereochemistry affects molecular geometry and intermolecular interactions:
- E-isomer : The trans arrangement of substituents around the C=N bond may reduce steric hindrance, facilitating interactions with planar enzyme active sites.
- Z-isomer : The cis configuration could enhance binding to hydrophobic pockets but may limit solubility .
Heterocyclic Core Modifications
The benzo[d]thiazole core in the target compound differs from triazole derivatives () and adamantane-thiazole hybrids ():
- Triazole Derivatives () : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones exhibit tautomerism (thione vs. thiol), influencing their electronic properties and reactivity. The absence of a thiazole ring in these analogs may reduce π-π stacking interactions compared to the target compound .
Research Findings and Data
Spectral Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
